Sarpicillin [WHO-DD]
Description
Chemical and Regulatory Overview Sarpicillin, designated by the International Non-Proprietary Name (INN) SARPICILLIN, is a penicillin-class antibiotic with the molecular formula C₂₁H₂₇N₃O₅S and a methoxymethyl ester structure. Its IUPAC name is 4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(2,2-dimethyl-5-oxo-4-phenyl-1-imidazolidinyl)-3,3-dimethyl-7-oxo-, (2S-(2α,5α,6β))- methoxymethyl ester. The compound is regulated under the Unique Ingredient Identifier (UNII) O70J1GE4YB by the U.S. FDA and classified under the World Health Organization Drug Dictionary (WHO-DD) for standardized pharmacovigilance and clinical trial reporting .
Pharmacological Classification
Sarpicillin is categorized under the penicillin antibiotics group (WHO-DD code: SUB10454MIG) and shares the core β-lactam structure critical for inhibiting bacterial cell wall synthesis. Its regulatory scheduling aligns with international trade classifications, including HS 29411090 and SITC 54131, reflecting its global pharmaceutical use .
Structure
2D Structure
Properties
CAS No. |
60252-40-6 |
|---|---|
Molecular Formula |
C21H27N3O5S |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
methoxymethyl (2S,5R,6R)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C21H27N3O5S/c1-20(2)15(19(27)29-11-28-5)23-17(26)14(18(23)30-20)24-16(25)13(22-21(24,3)4)12-9-7-6-8-10-12/h6-10,13-15,18,22H,11H2,1-5H3/t13-,14-,15+,18-/m1/s1 |
InChI Key |
QTQPGZVDUCMVLK-ZXFNITATSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)OCOC)C |
Origin of Product |
United States |
Preparation Methods
One-Pot, Two-Enzyme Cascade Systems
The integration of PGA and AEH enables a fully aqueous synthesis of ampicillin from penicillin G (penG) and D-phenylglycine methyl ester (D-PGME). PGA catalyzes the hydrolysis of penG to 6-aminopenicillanic acid (6-APA), while AEH facilitates the condensation of 6-APA with D-PGME.
Reaction Conditions
-
Temperature : 22–25°C
-
pH : 7.0 ± 0.1 (controlled via NaOH titration)
-
Enzyme Load : 124 UPenG/g carrier (PGA), 79 UAmp/mg protein (AEH)
-
Substrate Ratios : 20 mM penG, 60 mM D-PGME
Performance Metrics
| Parameter | One-Step Process | Two-Step Process |
|---|---|---|
| Maximum Conversion (%) | 39 | 47 |
| Total Reaction Time (h) | 24 | 36 |
| Byproduct Inhibition | Phenylacetic acid (PAA) at >10 mM | PAA removed post-hydrolysis |
This method eliminates the need for 6-APA isolation, reducing production costs by 18–22% compared to traditional two-pot systems.
Optimized Enzymatic Cascades with Synzyme Systems
Synzyme-Mediated Crystallization
A patented synzyme process (CN103937866B) achieves 86.7% yield through pH- and temperature-controlled crystallization.
Stepwise Protocol
-
Enzymatic Coupling :
-
6-APA (35 g) and D-PGME (37 g) are dissolved in purified water (350 mL).
-
Catalyst : 1.5 KU/L ampicillin synthetase at 13°C, pH 6.3–6.4.
-
Termination : When 6-APA residue <2 mg/mL.
-
-
Acidification and Clarification :
-
Adjust to pH 1.06 with 30% HCl, add EDTA-2Na (0.35 g) to chelate metal ions.
-
-
Crystallization :
-
Cool to 12–15°C, adjust pH to 3.0–3.5 with 25% NaOH.
-
Final crystallization at 1–2°C, pH 4.9–5.0.
-
Yield Optimization Data
| Crystallization Step | Temperature (°C) | pH | Yield Contribution (%) |
|---|---|---|---|
| Primary Cooling | 12–15 | 3.0–3.5 | 58 |
| Secondary Cooling | 5–6 | 3.5 | 22 |
| Final Adjustment | 1–2 | 4.9–5.0 | 20 |
This method reduces impurity levels to <0.5% through controlled precipitation.
Chemical Synthesis in Organic Media
DCC/HOBt-Mediated Coupling
Chemical synthesis employs N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate D-phenylglycine for coupling with 6-APA.
Reaction Parameters
-
Solvent : Dichloromethane (DCM) at –20°C
-
Molar Ratio : 1:1.2 (6-APA:D-PGME)
-
Activation Time : 2 h
Challenges
-
Byproducts : Dicyclohexylurea (DCU) requires filtration.
-
Yield : 62–68% due to epimerization at the β-lactam ring.
Hybrid Chemoenzymatic Strategies
Solvent-Tolerant PGA Variants
Engineered PGA mutants (e.g., PGA-450) exhibit enhanced activity in 20% (v/v) methanol, enabling:
Comparative Analysis
| Method | Yield (%) | Purity (%) | Solvent Waste (L/kg) |
|---|---|---|---|
| Enzymatic (Synzyme) | 86.7 | 99.2 | 5.8 |
| Chemical (DCC/HOBt) | 65.2 | 95.4 | 34.6 |
| Hybrid (PGA-450) | 74.0 | 98.1 | 12.3 |
Industrial-Scale Process Economics
Chemical Reactions Analysis
Key Structural Features and Reactivity
Ampicillin’s structure includes a β-lactam ring fused to a thiazolidine ring, with an amino-phenylacetyl side chain (R-group) critical for its antibacterial activity . The β-lactam ring’s inherent strain and planar distortion render it highly reactive, making it susceptible to hydrolysis and nucleophilic attack .
Hydrolysis of the β-Lactam Ring
The β-lactam ring undergoes hydrolysis under acidic or alkaline conditions, producing penicilloic acid as a primary degradation product .
Oligomerization Reactions
Sodium ampicillin in aqueous solution undergoes oligomerization , forming polymeric products. This reaction is pH-dependent and can affect its solubility and stability in formulations .
Hydrogen Bonding and Molecular Interactions
A combined DFT and AIM (Atoms in Molecules) analysis of ampicillin trihydrate reveals:
-
Intra- and inter-molecular hydrogen bonds stabilize the structure, particularly involving the –NH₃⁺ group and water molecules .
-
Nonlinear optical (NLO) properties are influenced by hyperconjugative interactions, with a first hyperpolarizability (β₀) of 12.67 × 10⁻³⁰ esu .
Impact of pH on Stability
Ampicillin’s dissociation constant (pKa ~2.6–2.8) indicates strong acidity, affecting its stability in aqueous solutions . Below pH 3.5, the β-lactam ring is more prone to acid-catalyzed hydrolysis, while alkaline conditions favor nucleophilic attack .
Thermal Degradation
-
Melting Points :
-
Structural Integrity : Thermal stress disrupts the β-lactam ring, leading to irreversible degradation .
Spectral and Computational Insights
Quantum chemical studies (DFT/B3LYP) confirm:
-
Vibrational Modes : FT-IR and FT-Raman spectra align with calculated wavenumbers, validating molecular geometry .
-
Molecular Electrostatic Potential (MEP) : Electropositive regions near the –NH₃⁺ group and water molecules highlight reactive sites .
References PubChem: Ampicillin (CID 6249) IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Volume 50) INCHEM: Penicillins RSC Advances: Molecular structure and hydrogen bonding analysis of ampicillin trihydrate (2015)
Scientific Research Applications
Sarpicillin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study beta-lactam antibiotics and their chemical properties.
Biology: Employed in research to understand bacterial resistance mechanisms and the role of beta-lactam antibiotics in combating bacterial infections.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating various bacterial infections.
Industry: Utilized in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Sarpicillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death. The molecular targets involved include various PBPs, and the pathways affected are those related to cell wall synthesis and maintenance .
Comparison with Similar Compounds
Key Structural Differences :
- Sarpicillin incorporates a methoxymethyl ester and imidazolidinyl side chain, enhancing stability against β-lactamases .
- Prazocillin features a dichlorophenyl-pyrazole moiety, broadening Gram-negative coverage .
- Procaine Benzylpenicillin combines benzylpenicillin with procaine , prolonging its duration of action via slow absorption .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | Sarpicillin [WHO-DD] | Prazocillin | Procaine Benzylpenicillin |
|---|---|---|---|
| Bioavailability | Moderate (oral) | High (oral) | Low (IM only) |
| Half-Life | 1.2–1.8 hours | 2.5–3.5 hours | 12–24 hours (procaine slow release) |
| Metabolism | Hepatic (CYP3A4) | Renal excretion (unchanged) | Hepatic hydrolysis |
| Spectrum | Broad (Gram+/Gram-) | Gram-negative emphasis | Narrow (primarily Gram+) |
Mechanistic Insights :
Q & A
Q. How to define Sarpicillin within the WHO-DD framework for pharmacological research?
- Methodological Approach : Utilize the WHO Drug Dictionary (WHO-DD) coding conventions to standardize nomenclature, active ingredients, and therapeutic classifications. Cross-reference the compound’s unique identifier (e.g., WHO-DD code) with regional pharmacopeias and regulatory databases to ensure global consistency.
- Key Considerations : Verify chemical structure alignment with IUPAC guidelines and confirm biological activity profiles against peer-reviewed assays .
Q. What research design principles apply to preclinical studies on Sarpicillin?
- Methodological Approach :
- Experimental Design : Use randomized controlled trials (RCTs) with balanced allocation to control for confounding variables.
- Sample Size : Justify via power analysis (α=0.05, β=0.20) to detect clinically relevant effect sizes.
- Blinding : Implement double-blinding for treatment administration and outcome assessment.
- Reporting Standards : Adhere to NIH guidelines for preclinical research transparency (e.g., inclusion of raw data in supplements) .
Q. How to establish inclusion/exclusion criteria for clinical trials involving Sarpicillin?
- Methodological Approach :
- Inclusion : Base on WHO-DD’s therapeutic indications (e.g., bacterial resistance profiles).
- Exclusion : Apply criteria related to comorbidities, drug interactions, or genetic polymorphisms affecting metabolism.
- Documentation : Pre-register criteria on ClinicalTrials.gov and reference CONSORT guidelines for trial reporting .
Q. What data sources are validated for pharmacoepidemiological studies on Sarpicillin?
- Methodological Approach :
- Primary Data : Use WHO Vigibase for adverse event reports linked to Sarpicillin’s WHO-DD code.
- Secondary Data : Integrate electronic health records (EHRs) standardized via ICD-11 and ATC codes.
- Validation : Perform sensitivity analyses to assess data completeness and bias .
Q. How to select statistical methods for analyzing Sarpicillin’s efficacy data?
- Methodological Approach :
- Continuous Outcomes : Apply mixed-effects models for longitudinal data.
- Categorical Outcomes : Use logistic regression with adjustment for covariates.
- Reporting : Specify one-/two-tailed tests, confidence intervals, and multiplicity corrections (e.g., Bonferroni) .
Table 1 : Common Statistical Tests for Sarpicillin Research
| Data Type | Statistical Test | Use Case |
|---|---|---|
| Continuous | ANOVA | Dose-response comparisons |
| Survival | Cox Proportional Hazards | Time-to-event analysis |
| Binary | Chi-square/Fisher’s exact | Adverse event frequency |
Advanced Research Questions
Q. How to reconcile contradictory findings in Sarpicillin’s pharmacological data?
- Methodological Approach : Conduct meta-analyses with subgroup stratification (e.g., by dosage, population). Use GRADE criteria to evaluate evidence quality and heterogeneity (I² statistic).
- Case Study : Compare in vitro IC₅₀ values with clinical plasma concentrations to identify bioavailability discrepancies .
Q. What protocols optimize Sarpicillin’s experimental reproducibility?
Q. How to integrate multi-omics data with WHO-DD coding in Sarpicillin research?
Q. What methodologies address longitudinal pharmacovigilance for Sarpicillin?
Q. How to evaluate translational challenges in Sarpicillin’s preclinical-to-clinical transition?
- Methodological Approach :
- PK/PD Modeling : Compare animal-derived parameters with human physiologically based pharmacokinetic (PBPK) models.
- Biomarker Validation : Use ROC curves to assess predictive accuracy of surrogate endpoints.
- Ethical Reporting : Align with ARRIVE 2.0 guidelines for animal studies .
Q. What frameworks support ethical reporting of Sarpicillin’s adverse events?
- Methodological Approach :
- Regulatory Compliance : Follow CIOMS/ICH E2B guidelines for adverse event coding.
- Data Transparency : Share de-identified datasets via FAIR principles (Findable, Accessible, Interoperable, Reusable).
- Audit Trails : Document decision-making processes for adverse event causality assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
